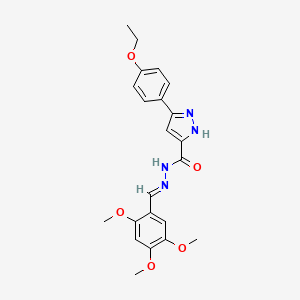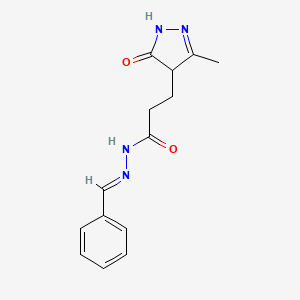![molecular formula C16H18N4O B3887239 3-cyclopropyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887239.png)
3-cyclopropyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Descripción general
Descripción
3-cyclopropyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
Aplicaciones Científicas De Investigación
3-cyclopropyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to have significant anti-inflammatory and anti-cancer activities. The compound has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 3-cyclopropyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. The compound has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-7.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been reported to have significant anti-inflammatory and anti-cancer activities. It has also been reported to inhibit the activity of COX-2 enzyme, which is responsible for the production of inflammatory mediators. The compound has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-7.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-cyclopropyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is its potential applications in various fields of scientific research. However, there are some limitations associated with this compound. One of the major limitations is its poor solubility in water, which makes it difficult to use in aqueous solutions. The compound is also sensitive to light and air, which can affect its stability.
Direcciones Futuras
There are several future directions for the research on 3-cyclopropyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide. One of the major directions is to study the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to develop new synthesis methods that can improve the yield and purity of the compound. The compound can also be modified to improve its solubility and stability in aqueous solutions. Further studies can also be conducted to understand the mechanism of action of the compound in more detail.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments. Further research is needed to explore the full potential of this compound in various fields of scientific research.
Propiedades
IUPAC Name |
5-cyclopropyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-10-3-5-12(6-4-10)11(2)17-20-16(21)15-9-14(18-19-15)13-7-8-13/h3-6,9,13H,7-8H2,1-2H3,(H,18,19)(H,20,21)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIABNQXUNUOVDQ-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=NNC(=C2)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=NNC(=C2)C3CC3)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-methoxyphenyl)-N'-[1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887165.png)
![1-(3-chloro-4-methylphenyl)-4-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-3,5-pyrazolidinedione](/img/structure/B3887175.png)
![5-amino-3-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B3887180.png)
![N'-[1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887181.png)

![1,2,5-trimethyl-4-piperidinone O-[2-(4-chlorophenoxy)acetyl]oxime hydrochloride](/img/structure/B3887195.png)
![2-(1,1-dioxidothiomorpholin-4-yl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B3887203.png)
![3-(1-adamantyl)-N'-[1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887209.png)

![4-amino-N'-[(4-methoxybenzyl)oxy]-N-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3887224.png)

![3-tert-butyl-N'-[4-(dimethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887244.png)

![3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[1-(2-naphthyl)ethylidene]propanohydrazide](/img/structure/B3887260.png)